molecular formula C10H9BrN2O2 B7857883 3-(3-Bromo-benzyl)-imidazolidine-2,4-dione

3-(3-Bromo-benzyl)-imidazolidine-2,4-dione

Cat. No. B7857883
M. Wt: 269.09 g/mol
InChI Key: XFBPVBXOBMBWIR-UHFFFAOYSA-N
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Patent
US08288536B2

Procedure details

Hydantoin (300 mg, 3.0 mmol) was added to a solution of KOH (202 mg, 3.6 mmol) in 90% EtOH at r.t., and the reaction stirred for 30 min. 3-Bromobenzyl bromide (750 mg, 3.0 mmol) was added, and the reaction was heated at reflux for 18 h. The solution was diluted with EtOAc, washed with H2O and brine, dried (MgSO4) and concentrated in vacuo. Precipitation from 50% EtOAc/hexanes followed by collection by filtration gave 512 mg (63%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.54 (s, 1H), 7.42 (d, J=7.6 Hz, 1H), 7.34 (d, J=7.6 Hz, 1H), 7.19 (t, J=7.6 Hz, 1H), 5.81 (s, 1H), 4.63 (s, 2H), 4.00 (s, 2H). [M+H] calc'd for C10H9BrN2O2, 269, 271; found, 269, 271.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
202 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[OH-].[K+].[Br:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH2:14]Br>CCO.CCOC(C)=O>[Br:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH2:14][N:4]1[C:5](=[O:6])[CH2:7][NH:1][C:2]1=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
Quantity
202 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
BrC=1C=C(CBr)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Precipitation from 50% EtOAc/hexanes
FILTRATION
Type
FILTRATION
Details
followed by collection by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(CN2C(NCC2=O)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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